

Discovery and history of fluorinated benzenesulfonyl fluorides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Fluorobenzenesulfonyl fluoride*

Cat. No.: *B2649862*

[Get Quote](#)

Abstract

Fluorinated benzenesulfonyl fluorides have emerged from relative obscurity to become a cornerstone of modern chemical biology and drug discovery. Their unique combination of stability and tunable reactivity has positioned them as privileged scaffolds in the design of covalent inhibitors, chemical probes, and modular connectors in click chemistry. This guide provides a comprehensive overview of the discovery and historical development of these remarkable compounds. We will explore the evolution of their synthesis, from early, harsh methods to the sophisticated and versatile strategies available today. Furthermore, this guide will delve into the transformative impact of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a paradigm shift that has unlocked the full potential of fluorinated benzenesulfonyl fluorides in the rapid and reliable assembly of functional molecules. Through a detailed examination of their synthesis, properties, and applications, this document aims to provide researchers with the foundational knowledge and practical insights necessary to harness the power of fluorinated benzenesulfonyl fluorides in their own research endeavors.

Table of Contents

- Introduction: The Rise of a Privileged Moiety
- Early History and Discovery: Foundations of Sulfonyl Fluoride Chemistry
- The Synthetic Evolution: From Niche Reagents to Accessible Building Blocks

- 3.1. The Classical Approach: Halogen Exchange from Sulfonyl Chlorides
- 3.2. Modern Methods: Expanding the Synthetic Toolkit
 - 3.2.1. From Thiols and Disulfides
 - 3.2.2. From Sulfonic Acids and Their Salts
 - 3.2.3. From Aryl Halides and Pseudohalides
 - 3.2.4. Emerging Strategies
- SuFEx Click Chemistry: A New Era for Sulfonyl Fluorides
- Applications in Drug Discovery and Chemical Biology
 - 5.1. Covalent Enzyme Inhibition
 - 5.2. Activity-Based Protein Profiling
- Future Perspectives
- References

Introduction: The Rise of a Privileged Moiety

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, with fluorinated compounds consistently featuring among the top-selling pharmaceuticals.^[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.^[1] Within the vast landscape of organofluorine chemistry, a particular class of compounds, fluorinated benzenesulfonyl fluorides, has garnered immense interest in recent years.^{[2][3]}

These molecules, characterized by a sulfonyl fluoride group (-SO₂F) attached to a fluorinated benzene ring, possess a unique balance of stability and reactivity.^[2] The sulfonyl fluoride moiety is remarkably stable to hydrolysis and reduction, yet it can be activated to react with specific nucleophiles under controlled conditions.^[4] This "tunable" reactivity has made them

invaluable tools in chemical biology and drug discovery, where they are employed as covalent inhibitors, chemical probes, and versatile connectors.[2][4]

The recent surge in the utility of fluorinated benzenesulfonyl fluorides is inextricably linked to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Nobel laureate K. Barry Sharpless and his colleagues.[5] Introduced in 2014, SuFEx has been hailed as a next-generation click chemistry, enabling the rapid and reliable assembly of complex molecules from modular building blocks.[5] This has revolutionized the accessibility and application of sulfonyl fluorides, transforming them from niche reagents into indispensable tools for chemists across various disciplines.[6]

This guide will provide an in-depth exploration of the discovery and history of fluorinated benzenesulfonyl fluorides, tracing their journey from chemical curiosities to essential components in the modern chemist's toolkit.

Early History and Discovery: Foundations of Sulfonyl Fluoride Chemistry

The story of fluorinated benzenesulfonyl fluorides is a chapter in the broader history of organofluorine chemistry, which began in the 19th century.[7][8] The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment that opened the door to the synthesis of a vast array of fluorinated organic compounds.[8] Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction discovered in 1927, laid the groundwork for the synthesis of fluorinated aromatic compounds.[7]

The synthesis of sulfonyl fluorides predates the widespread appreciation of their utility. One of the earliest reported methods for the preparation of sulfonyl fluorides dates back to 1931, when Davies and Dick described the synthesis of both aromatic and aliphatic sulfonyl fluorides by boiling the corresponding sulfonyl chlorides with an aqueous solution of potassium fluoride.[9] This simple halogen exchange reaction, while foundational, often suffered from limitations in yield and substrate scope.[10]

For decades, sulfonyl fluorides remained largely in the realm of academic curiosity. While their unique stability was recognized, their potential as reactive handles for covalent modification and molecular assembly was not fully appreciated until much later. The work of Fahrney and Gold in the 1960s, who developed sulfonyl fluoride inhibitors for serine proteases, was a

significant step forward in recognizing their biological applications.[\[11\]](#)[\[12\]](#) Compounds like phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) became widely used as protease inhibitors in biochemical research.[\[11\]](#)[\[12\]](#) However, the synthesis of more complex and functionally diverse fluorinated benzenesulfonyl fluorides remained a challenge.

The Synthetic Evolution: From Niche Reagents to Accessible Building Blocks

The journey of fluorinated benzenesulfonyl fluorides from laboratory curiosities to readily accessible building blocks is a testament to the ingenuity of synthetic chemists. The development of new synthetic methodologies has been driven by the increasing demand for these compounds in various fields, particularly in drug discovery and materials science.

The Classical Approach: Halogen Exchange from Sulfonyl Chlorides

The most traditional and straightforward method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of the chlorine atom in a sulfonyl chloride with a fluoride ion.[\[9\]](#)[\[10\]](#)

General Reaction:

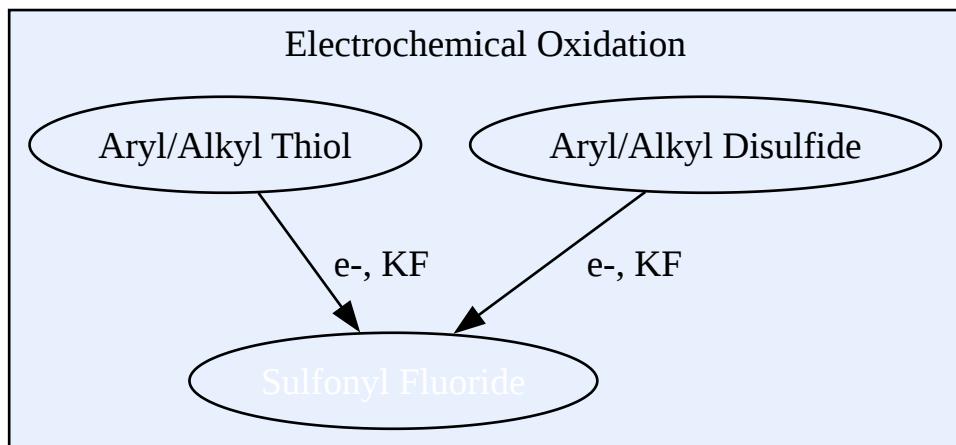
While conceptually simple, the efficiency of this reaction is highly dependent on the nature of the fluoride source and the reaction conditions. Early methods using aqueous potassium fluoride often gave modest yields.[\[9\]](#) A significant improvement was reported in 1977 by Cate and co-workers, who utilized "naked fluoride" by employing potassium fluoride in the presence of 18-crown-6 ether in dry acetonitrile.[\[9\]](#) The crown ether effectively sequesters the potassium ion, increasing the nucleophilicity of the fluoride anion and leading to significantly higher yields, especially for aryl sulfonyl fluorides.[\[10\]](#)

Experimental Protocol: Synthesis of an Arylsulfonyl Fluoride via Halogen Exchange

- Materials: Arylsulfonyl chloride, potassium fluoride (anhydrous), 18-crown-6, acetonitrile (dry).

- Procedure:
 - To a stirred solution of the arylsulfonyl chloride in dry acetonitrile, add an excess of anhydrous potassium fluoride and a catalytic amount of 18-crown-6.
 - Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
 - Filter the reaction mixture to remove the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to obtain the desired arylsulfonyl fluoride.

Despite its utility, the reliance on sulfonyl chlorides as precursors presents a significant limitation. Sulfonyl chlorides can be highly reactive and are often prepared under harsh conditions that are not compatible with many functional groups.^[10] This has spurred the development of alternative synthetic routes that bypass the need for these sensitive intermediates.


Modern Methods: Expanding the Synthetic Toolkit

In recent years, a plethora of new methods for the synthesis of sulfonyl fluorides have been developed, starting from a wide variety of precursors. These modern approaches offer greater functional group tolerance, milder reaction conditions, and access to a broader range of structurally diverse sulfonyl fluorides.

Thiols and disulfides are attractive starting materials for the synthesis of sulfonyl fluorides due to their wide commercial availability. In 2006, Wright and Hallstrom developed a method for the synthesis of heterocyclic sulfonyl fluorides from the corresponding thiols.^[9] The process involves an initial oxidative chlorination with aqueous sodium hypochlorite to form the sulfonyl chloride in situ, which then undergoes a fluorine-chlorine exchange with potassium bifluoride (KHF_2).^[4]

More recently, an electrochemical approach developed by Noël and co-workers offers a greener and more efficient route from thiols and disulfides.^{[4][13]} This method avoids the use of

stoichiometric oxidants and employs potassium fluoride as an inexpensive and safe fluoride source.[13]

[Click to download full resolution via product page](#)

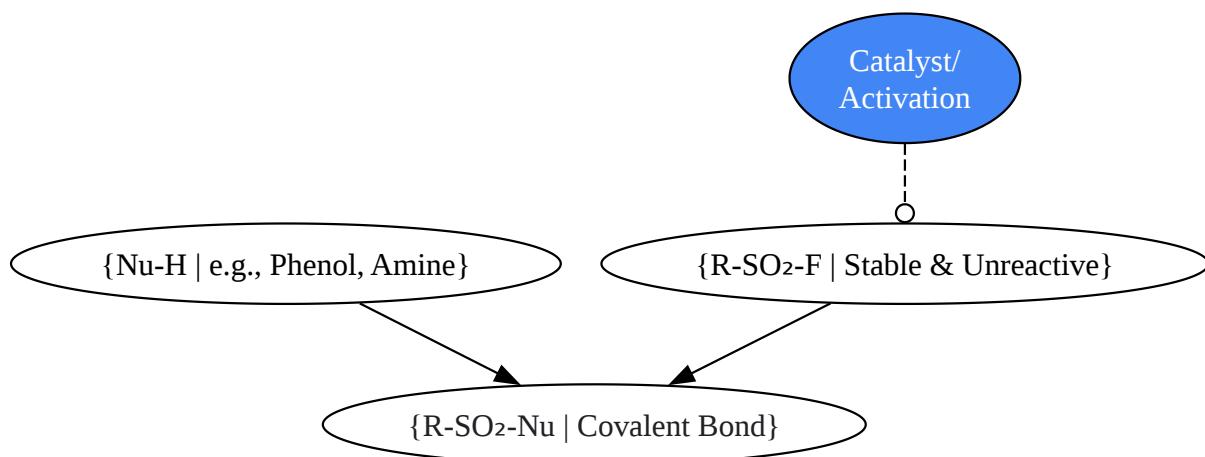
Sulfonic acids and their salts are stable and readily available starting materials.[14] Traditional methods for converting sulfonic acids to sulfonyl fluorides involve a two-step process: formation of the sulfonyl chloride followed by halogen exchange.[14] Recent advancements have focused on developing one-pot procedures. For instance, the use of cyanuric chloride as a chlorinating agent followed by the addition of KHF_2 provides an efficient one-pot synthesis of sulfonyl fluorides from sulfonic acids.[4][15]

A direct deoxyfluorination of sulfonic acids and their salts has also been developed using reagents like thionyl fluoride or Xtalfluor-E®.[14][16] These methods offer a more direct and atom-economical route to sulfonyl fluorides.[16]

Starting Material	Reagents	Key Advantages
Sulfonyl Chloride	KF, 18-crown-6	High yields for aryl derivatives
Thiol/Disulfide	NaOCl, KHF ₂	Readily available starting materials
Thiol/Disulfide	Electrochemical Oxidation, KF	Green, mild, avoids oxidants
Sulfonic Acid/Salt	Cyanuric Chloride, KHF ₂	One-pot procedure
Sulfonic Acid/Salt	Thionyl Fluoride or Xtalfluor-E®	Direct deoxyfluorination

Table 1: Comparison of selected modern methods for sulfonyl fluoride synthesis.

A significant breakthrough in sulfonyl fluoride synthesis was the development of methods that start from non-sulfur-containing precursors like aryl halides. In 2017, Willis and co-workers reported a palladium-catalyzed reaction of aryl bromides with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide source.[4][15][17] The resulting sulfinate intermediate is then treated *in situ* with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to afford the arylsulfonyl fluoride.[15][17] This one-pot, two-step procedure has greatly expanded the accessibility of functionalized arylsulfonyl fluorides.[4]


The field of sulfonyl fluoride synthesis continues to evolve, with new and innovative strategies constantly being developed. These include:

- Photoredox Catalysis: The use of visible light to mediate the synthesis of sulfonyl fluorides from various precursors, offering mild and environmentally friendly reaction conditions.[18][19]
- Fluorosulfonyl Radicals: The generation and application of fluorosulfonyl radicals ($\bullet\text{SO}_2\text{F}$) as reactive intermediates for the construction of sulfonyl fluorides.[19][20]
- Late-Stage Functionalization: The development of methods for the direct introduction of the $-\text{SO}_2\text{F}$ group into complex molecules at a late stage of the synthesis, which is particularly valuable in drug discovery.[4]

SuFEx Click Chemistry: A New Era for Sulfonyl Fluorides

The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry in 2014 marked a turning point in the history of sulfonyl fluorides.^[5] SuFEx is a new class of click reactions that involves the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.^[21] This process allows for the rapid and reliable formation of strong covalent bonds under mild, often aqueous, conditions.^[22]

The exceptional stability of the S-F bond in sulfonyl fluorides makes them ideal "spring-loaded" reactants for SuFEx.^[21] While they are generally unreactive, their reaction with nucleophiles can be triggered under specific conditions, such as in the presence of a suitable catalyst or within the binding pocket of a protein.^{[21][22]}

[Click to download full resolution via product page](#)

The versatility of SuFEx has led to its widespread adoption in various fields, including:

- Polymer Chemistry: For the synthesis of novel polymers with unique properties.^[4]
- Materials Science: For the modification of surfaces and the creation of new functional materials.

- Drug Discovery: For the rapid assembly of compound libraries and the synthesis of covalent drugs.[\[2\]](#)[\[21\]](#)
- Chemical Biology: For the development of chemical probes to study biological systems.[\[2\]](#)[\[22\]](#)

Applications in Drug Discovery and Chemical Biology

The unique properties of fluorinated benzenesulfonyl fluorides, combined with the power of SuFEx chemistry, have made them invaluable tools in drug discovery and chemical biology.

Covalent Enzyme Inhibition

Sulfonyl fluorides are excellent "warheads" for the design of targeted covalent inhibitors.[\[11\]](#)[\[21\]](#) They can form stable covalent bonds with nucleophilic amino acid residues, such as serine, threonine, lysine, and tyrosine, within the active site of an enzyme.[\[6\]](#)[\[11\]](#) This irreversible inhibition can lead to enhanced potency and duration of action compared to non-covalent inhibitors. The ability to tune the reactivity of the sulfonyl fluoride by modifying the electronic properties of the fluorinated benzene ring allows for the selective targeting of specific enzymes.[\[21\]](#)

Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize active enzymes in complex biological systems. Sulfonyl fluoride-containing probes have emerged as valuable tools for ABPP.[\[11\]](#) These probes can be designed to mimic the natural substrate of an enzyme and will covalently label the active site. By incorporating a reporter tag, such as a fluorophore or a biotin moiety, the labeled enzymes can be visualized or enriched for identification by mass spectrometry.

Future Perspectives

The field of fluorinated benzenesulfonyl fluorides is poised for continued growth and innovation. Future research will likely focus on the development of even more sophisticated synthetic methods, including enantioselective syntheses and novel late-stage functionalization strategies. The exploration of new SuFEx-type reactions and the design of novel sulfonyl

fluoride-based probes and therapeutics will undoubtedly lead to new discoveries in chemistry, biology, and medicine. As our understanding of the intricate interplay between structure, reactivity, and biological activity deepens, fluorinated benzenesulfonyl fluorides will continue to be at the forefront of molecular design and engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 7. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. History of fluorine - Wikipedia [en.wikipedia.org]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 10. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 11. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 12. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]

- 14. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 16. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- To cite this document: BenchChem. [Discovery and history of fluorinated benzenesulfonyl fluorides]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2649862#discovery-and-history-of-fluorinated-benzenesulfonyl-fluorides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com